Terbium acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

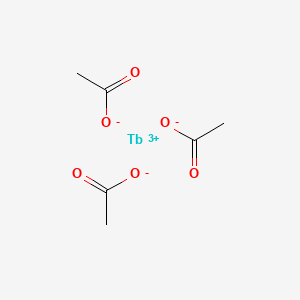

Terbium acetate is a chemical compound that consists of terbium ions and acetate ions. It is the acetate salt of terbium, with the chemical formula Tb(CH₃COO)₃. This compound is typically found in the form of white crystals and is known for its luminescent properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Terbium acetate is usually synthesized in the laboratory from terbium oxide or terbium chloride through a reaction with acetic acid. The general reaction involves dissolving terbium oxide or terbium chloride in acetic acid, followed by crystallization to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by reacting terbium oxide with acetic acid under controlled conditions. The reaction is typically carried out in a reactor, where the temperature and concentration of reactants are carefully monitored to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form terbium oxide.

Reduction: this compound can be reduced to form terbium metal under specific conditions, although this reaction is less common.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas.

Substitution: Various ligands such as phosphates, nitrates, or halides in aqueous or organic solvents.

Major Products Formed:

Oxidation: Terbium oxide.

Reduction: Terbium metal.

Substitution: Terbium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceuticals

Terbium isotopes, particularly terbium-149 (¹⁴⁹Tb) and terbium-161 (¹⁶¹Tb), are emerging as significant players in targeted radionuclide therapy and imaging due to their favorable decay properties.

-

Terbium-149 :

- Therapeutic Use : ¹⁴⁹Tb is a promising alpha-emitter with a half-life of 4.1 hours, making it suitable for targeted alpha therapy (TAT). Its decay produces minimal alpha emissions from daughter nuclides, potentially enhancing safety profiles in clinical applications .

- Case Studies : Preclinical studies have shown that ¹⁴⁹Tb-labeled antibodies (e.g., rituximab) can effectively target leukemia cells in mouse models, demonstrating its therapeutic potential .

-

Terbium-161 :

- Imaging and Therapy : ¹⁶¹Tb is utilized for both imaging via SPECT and therapeutic applications due to its beta-emission properties. It has been successfully used in clinical settings for imaging small metastases in patients with neuroendocrine tumors .

- Clinical Trials : In a study involving patients with malignant tumors, ¹⁶¹Tb-DOTATOC was administered, showing high radiochemical purity and effective biodistribution for dosimetry calculations .

| Isotope | Half-Life | Emission Type | Application |

|---|---|---|---|

| ¹⁴⁹Tb | 4.1 h | Alpha | Targeted Alpha Therapy |

| ¹⁶¹Tb | 6.9 d | Beta | SPECT Imaging & Therapy |

Imaging Techniques

The unique properties of terbium isotopes allow for advanced imaging techniques:

- Positron Emission Tomography (PET) :

- Single Photon Emission Computed Tomography (SPECT) :

Luminescent Materials

Terbium compounds are widely used in phosphors and luminescent materials due to their ability to emit bright green light when excited.

- Applications in Displays :

- Research on Nanostructures :

Wirkmechanismus

The mechanism by which terbium acetate exerts its effects is primarily related to its luminescent properties. When terbium ions are excited by ultraviolet light, they emit green fluorescence. This property is exploited in various applications, such as in the development of fluorescent probes for biological imaging. The molecular targets and pathways involved include the interaction of terbium ions with specific ligands or substrates, leading to the emission of light .

Vergleich Mit ähnlichen Verbindungen

- Gadolinium acetate

- Dysprosium acetate

- Samarium acetate

- Yttrium acetate

Comparison: Terbium acetate is unique among these compounds due to its strong green luminescence, which is not as prominent in the other acetates. This makes this compound particularly valuable in applications requiring high luminescence, such as in the development of fluorescent probes and phosphors .

This compound’s ability to form stable complexes with various ligands also sets it apart, making it versatile for use in different chemical and industrial processes .

Analyse Chemischer Reaktionen

Thermal Decomposition Reactions

Terbium acetate undergoes sequential thermal transformations under controlled heating conditions:

This decomposition pathway confirms its utility as a precursor for terbium oxide synthesis .

Aqueous Dissociation

In water, this compound dissociates to release Tb³⁺ ions, forming colorless solutions :

Tb(CH₃COO)3→Tb3++3CH₃COO−

The solubility decreases sharply in ethanol, causing crystal disintegration within minutes .

Coordination Behavior

-

Methanol interaction : Forms coordination polymers when heated in methanol .

-

Ethanol limitation : Limited solubility restricts its use in non-aqueous synthesis .

Caesium Carbonate Reaction

This compound reacts with caesium carbonate (Cs₂CO₃) to precipitate terbium hydroxycarbonate :

Tb(CH₃COO)3+Cs2CO3→Tb(OH)CO3↓+3CsCH3COO

Excess Cs₂CO₃ drives the reaction to completion .

Acid-Base Interactions

-

Acidic media : Dissolves readily in dilute sulfuric acid, forming hydrated Tb³⁺ complexes :

2Tb+3H2SO4→2Tb3++3SO42−+3H2↑ -

Basic conditions : Reacts with hydroxides to form terbium(III) hydroxide .

Atmospheric Degradation

This compound slowly decomposes in air via reaction with water and CO₂, forming mixed carbonate species :

Tb(CH₃COO)3+H2O+CO2→Tb2(CO3)3+CH3COOH

Photochemical Behavior

Exhibits bright green fluorescence under UV light due to Tb³⁺ electronic transitions .

Isotopic Exchange Kinetics

In acetate-buffered solutions, this compound participates in isotopic exchange with EDTA complexes, following a multi-term rate equation :

R=k1[Tb3+][TbL−]+k2[Tb3+]2[TbL−]+k3[Tb3+][TbL−]2

Rate constants (20.5°C):

-

k1=47.0L\cdotpmol−1s−1

-

k2=1.7×106L2\cdotpmol−2s−1

-

k3=3.4×104L2\cdotpmol−2s−1

This mechanism suggests both first- and second-order dependencies on reactant concentrations .

Eigenschaften

CAS-Nummer |

25519-07-7 |

|---|---|

Molekularformel |

C2H4O2Tb |

Molekulargewicht |

218.98 g/mol |

IUPAC-Name |

acetic acid;terbium |

InChI |

InChI=1S/C2H4O2.Tb/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

KNFUDJRDHMKNRO-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tb+3] |

Kanonische SMILES |

CC(=O)O.[Tb] |

Key on ui other cas no. |

25519-07-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.